Product Distribution Profiling of Aphidicolan-16β-ol Synthase: Aphidicol-15-ene as a Quantitatively Distinct Minor Product Relative to Aphidicolan-16β-ol and Aphidicol-16-ene
In a single-enzyme in vitro assay using recombinant aphidicolan-16β-ol synthase (GST-ACS fusion expressed in E. coli) incubated with geranylgeranyl diphosphate (GGDP), GC-MS analysis resolved three products: aphidicolan-16β-ol (87% of total), aphidicol-16-ene (5%), and aphidicol-15-ene (8%) [1]. Aphidicol-15-ene is produced at a 1.6-fold higher level than its regioisomer aphidicol-16-ene (8% vs 5%), yet at a 10.9-fold lower level than the major alcohol product aphidicolan-16β-ol. This quantitative distribution demonstrates that aphidicol-15-ene is not a trace artifact but a genuine, reproducible enzymatic product occupying a distinct branching position in the cyclization cascade. The identical product pattern is also observed in mycelial extracts of the native producer Phoma betae, confirming physiological relevance [1].
| Evidence Dimension | Enzymatic product distribution (% of total products) from a single diterpene synthase (ACS) |
|---|---|
| Target Compound Data | Aphidicol-15-ene: 8% of total products |
| Comparator Or Baseline | Aphidicolan-16β-ol: 87% of total products; Aphidicol-16-ene: 5% of total products |
| Quantified Difference | Aphidicol-15-ene is 1.6× more abundant than aphidicol-16-ene (8% vs 5%); 10.9× less abundant than aphidicolan-16β-ol (8% vs 87%) |
| Conditions | In vitro enzyme assay: recombinant GST-ACS fusion protein expressed in E. coli JM109, incubated with geranylgeranyl diphosphate (GGDP) substrate; products extracted with hexane and analyzed by GC-MS; identities confirmed by comparison of retention time and mass spectra with synthetic standards [1] |
Why This Matters
For biosynthetic pathway reconstitution studies requiring authentic product standards, aphidicol-15-ene must be sourced as a discrete compound because its 8% yield cannot be reproduced by using the more abundant aphidicolan-16β-ol or aphidicol-16-ene as surrogates.
- [1] Oikawa, H., Toyomasu, T., Toshima, H., Ohashi, S., Kawaide, H., Kamiya, Y., ... & Ichihara, A. (2001). Cloning and Functional Expression of cDNA Encoding Aphidicolan-16β-ol Synthase: A Key Enzyme Responsible for Formation of an Unusual Diterpene Skeleton in Biosynthesis of Aphidicolin. Journal of the American Chemical Society, 123(21), 5154–5155. View Source
